![molecular formula C14H20ClNO3 B14013562 N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide CAS No. 922162-88-7](/img/structure/B14013562.png)
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-(3-hydroxypropoxy)aniline with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of enzymatic catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Atenolol: A β1-blocker with a similar structural motif.
Practolol: Another β-blocker with related chemical properties.
Pindolol: A β-blocker with a similar hydroxypropoxy group.
Uniqueness
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
922162-88-7 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
N-[4-chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)13(18)16-11-6-5-10(15)9-12(11)19-8-4-7-17/h5-6,9,17H,4,7-8H2,1-3H3,(H,16,18) |
InChI Key |
UZAYCRGTEIUOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



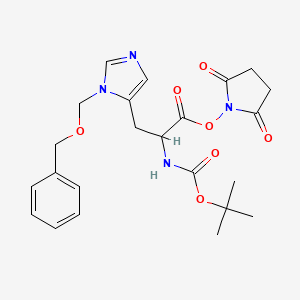

![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
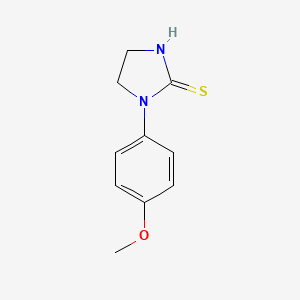
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
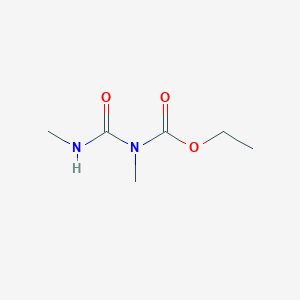
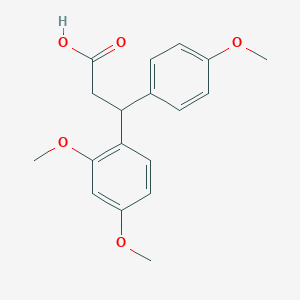
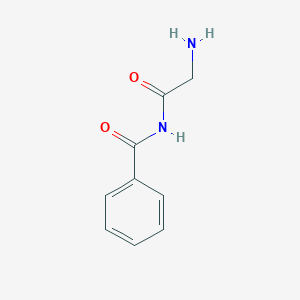
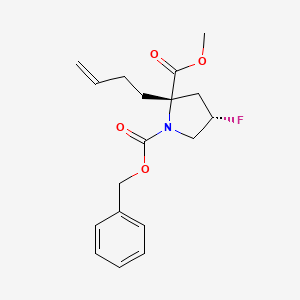

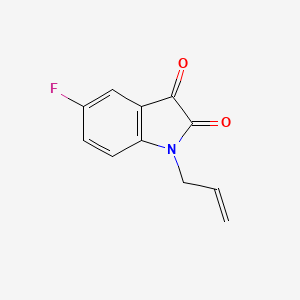
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
